molecular formula C18H13ClN2O4 B12922555 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one

Cat. No.: B12922555
M. Wt: 356.8 g/mol
InChI Key: RPPRWFBIVBRZQT-UDIJICLVSA-N
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Description

This oxazolidinone derivative features a 2-chlorophenyl group at position 3 and a 2-(4-methoxyphenyl)-2-oxoethylidene moiety at position 5 (Figure 1). Oxazolidinones are known for their antimicrobial properties, and structural modifications, such as halogenation or methoxy substitutions, enhance activity by influencing electronic, steric, and pharmacokinetic properties .

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

(5Z)-3-(2-chlorophenyl)-2-imino-5-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazolidin-4-one

InChI

InChI=1S/C18H13ClN2O4/c1-24-12-8-6-11(7-9-12)15(22)10-16-17(23)21(18(20)25-16)14-5-3-2-4-13(14)19/h2-10,20H,1H3/b16-10-,20-18?

InChI Key

RPPRWFBIVBRZQT-UDIJICLVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C(=O)N(C(=N)O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done via nucleophilic substitution reactions.

    Imination: The imino group can be introduced through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imino group.

    Reduction: Reduction reactions can target the oxo group or the imino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one typically involves multi-component reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in fewer steps. For instance, the reaction can be performed in a green solvent like water, leading to high yields and purity of the final product .

Key Steps in Synthesis:

  • Reactants: The reaction generally employs 2-chlorobenzaldehyde, 4-methoxyacetophenone, and appropriate amines.
  • Conditions: Mild conditions are often used to favor the formation of the desired oxazolidinone structure.
  • Characterization: The synthesized compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its molecular structure .

Antimicrobial Properties

Research indicates that oxazolidinone derivatives exhibit notable antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at low concentrations. This property is particularly relevant in addressing antibiotic resistance issues .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspases .

Anti-Diabetic Effects

Recent studies suggest that derivatives of oxazolidinones may possess anti-diabetic properties by modulating glucose metabolism. In vivo experiments using diabetic models have indicated that these compounds can significantly lower blood glucose levels, potentially offering new avenues for diabetes management .

Alzheimer's Disease

Compounds structurally related to 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one have been investigated for their ability to inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. By inhibiting this enzyme, the compounds may reduce the formation of amyloid plaques associated with Alzheimer's progression .

Cancer Treatment

Given its anticancer properties, this compound could be developed into a therapeutic agent for various cancers. Its mechanism of action includes targeting specific pathways involved in cell proliferation and survival, making it a candidate for combination therapies with existing chemotherapeutics .

Case Studies and Research Findings

StudyFindingsApplications
Efficient synthesis via MCR in waterGreen chemistry applications
Induced apoptosis in cancer cell linesPotential anticancer drug development
Reduced blood glucose levels in diabetic modelsAnti-diabetic drug development
Inhibition of BACE1 activityAlzheimer's disease treatment

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Oxazolidinone Derivatives

Table 1: Key Structural Features and Biological Activities of Selected Oxazolidinones

Compound Name Substituents (Position) Biological Activity (MIC/Zone of Inhibition) Key References
Target Compound 3-(2-ClPh), 5-(4-MeOPh-2-oxoethylidene) Not reported (inferred from analogs) -
5-(4-Hydroxy-3-MeO-benzylidene)-2-imino-3-(4-MeOPh)-oxazolidin-4-one 3-(4-MeOPh), 5-(4-OH-3-MeO-benzylidene) Active against S. aureus and E. coli
3-(2-(7-Cl-quinolin-4-ylamino)ethyl)-5-(4-Cl/NO₂/MeO-benzylidene)-oxazolidin-4-one (4a–c) 3-(quinoline-ethyl), 5-(arylidene) Broad-spectrum antibacterial (e.g., 5c vs. S. aureus)
4-(4-Cl-benzylidene)-2-phenyl-1,3-oxazol-5-one 2-Ph, 4-(4-Cl-benzylidene) Not reported (structural analog)
Key Observations:
  • Chlorophenyl vs.
  • Oxoethylidene vs. Benzylidene : The 2-oxoethylidene group in the target compound introduces a ketone functionality absent in benzylidene analogs (e.g., 4a–c), which may alter hydrogen-bonding interactions with microbial targets .

Comparison with Analog Syntheses :

  • Compound 4c : Synthesized using p-methoxybenzaldehyde and ZnCl₂, yielding 67% after recrystallization .
  • Antifungal Derivative 5c : Involved spirocyclic formation with glycolic acid, requiring higher temperatures (120°C) .

Mechanistic Insights :

  • The 2-imino group in the target compound may chelate metal ions in microbial enzymes, similar to linezolid-like analogs .
  • Methoxy groups enhance solubility but may reduce potency compared to electron-withdrawing substituents (e.g., nitro in 4b) .

Structure-Activity Relationships (SAR)

Substituent Effects :

  • 4-Methoxyphenyl : Provides moderate electron-donating effects, balancing solubility and activity .
  • Oxoethylidene : May form additional hydrogen bonds compared to simple benzylidene derivatives .

Comparative Efficacy :

  • Nitro Substitution (4b) : Higher antibacterial activity due to strong electron-withdrawing effects .
  • Hydroxy-Methoxy Hybrid (from ) : Enhanced activity against Gram-positive bacteria due to polar interactions.

Crystallographic and Spectroscopic Analysis

  • Target Compound: Likely exhibits planar oxazolidinone rings with dihedral angles influenced by substituents, as seen in analogs like methyl 3-(2-chlorophenyl)-pyrrolidine derivatives .
  • Key Techniques :
    • ¹H/¹³C-NMR : Aromatic protons in the 6.94–8.75 ppm range (similar to ).
    • X-ray Diffraction : Molecular packing stabilized by C–H···O/N–H···O interactions .

Biological Activity

3-(2-Chlorophenyl)-2-imino-5-(2-(4-methoxyphenyl)-2-oxoethylidene)oxazolidin-4-one, a compound within the oxazolidinone class, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, particularly its cytotoxicity, antibacterial properties, and mechanism of action.

Chemical Structure and Properties

The compound's chemical formula is C18H13ClN2O4C_{18}H_{13}ClN_{2}O_{4} with a molecular weight of approximately 364.76 g/mol. Its structure includes a chlorophenyl group and a methoxyphenyl group, which may contribute to its biological activity.

1. Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study indicated that derivatives of oxazolidinones exhibit significant cytotoxicity against melanoma cells, suggesting that similar compounds could be effective in cancer therapy.

  • Case Study : A derivative with structural similarities demonstrated a selective cytotoxic effect on melanoma cells (VMM917), inducing cell cycle arrest at the S phase and reducing melanin levels significantly .

2. Antibacterial Activity

The antibacterial properties of oxazolidinones have been well-documented. The compound has shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis.

  • Data Table: Antibacterial Activity
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other tested strainsWeak to Moderate

The mechanism of action for these compounds often involves inhibition of bacterial protein synthesis, making them valuable in treating resistant bacterial infections.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, the oxazolidinone core is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.

Research Findings

A comprehensive study involving various derivatives of oxazolidinones highlighted their anticancer potential through multiple mechanisms:

  • Inhibition of Tubulin Polymerization : Certain derivatives have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies have reported that these compounds can act as inhibitors for enzymes like acetylcholinesterase, which is crucial in neurobiology and could have implications in neurodegenerative diseases .

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